molecular formula C17H22N2O2 B2485316 N-(cyanomethyl)-2-(cyclopentyloxy)-N-phenylbutanamide CAS No. 1427982-90-8

N-(cyanomethyl)-2-(cyclopentyloxy)-N-phenylbutanamide

Cat. No.: B2485316
CAS No.: 1427982-90-8
M. Wt: 286.375
InChI Key: RHZAHPJMNIJLLU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(cyclopentyloxy)-N-phenylbutanamide is an organic compound with a complex structure that includes a cyanomethyl group, a cyclopentyloxy group, and a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(cyclopentyloxy)-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(cyclopentyloxy)butanoyl chloride with N-phenylmethanamine in the presence of a base to form the intermediate N-phenyl-2-(cyclopentyloxy)butanamide. This intermediate is then reacted with cyanomethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(cyclopentyloxy)-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or butanamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(cyanomethyl)-2-(cyclopentyloxy)-N-phenylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(cyclopentyloxy)-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclopentyloxy and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-phenylacetamide: Similar structure but lacks the cyclopentyloxy group.

    2-(cyclopentyloxy)-N-phenylacetamide: Similar structure but lacks the cyanomethyl group.

    N-(cyanomethyl)-2-(cyclopentyloxy)acetamide: Similar structure but with a shorter carbon chain.

Uniqueness

N-(cyanomethyl)-2-(cyclopentyloxy)-N-phenylbutanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyanomethyl and cyclopentyloxy groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-cyclopentyloxy-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-16(21-15-10-6-7-11-15)17(20)19(13-12-18)14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZAHPJMNIJLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC#N)C1=CC=CC=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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